2,4,5-Trimethylphenyl methylcarbamate
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Overview
Description
2,4,5-Trimethylphenyl methylcarbamate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.248 g/mol . It is a carbamate ester derived from 2,4,5-trimethylphenol and methylcarbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5-Trimethylphenyl methylcarbamate can be synthesized through the reaction of 2,4,5-trimethylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Scientific Research Applications
2,4,5-Trimethylphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
2,4,5-Trimethylphenyl methylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides and is crucial for its effectiveness in pest control .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylphenyl methylcarbamate: Another carbamate ester with similar properties and applications.
3,4,5-Trimethylphenyl methylcarbamate: Known for its use as an insecticide and its similar mechanism of action.
Uniqueness
2,4,5-Trimethylphenyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications and potentially different effects compared to other similar compounds .
Properties
CAS No. |
671-03-4 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2,4,5-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-9(3)10(6-8(7)2)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
InChI Key |
LHRJEMRRXDUAAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC(=O)NC)C |
Origin of Product |
United States |
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